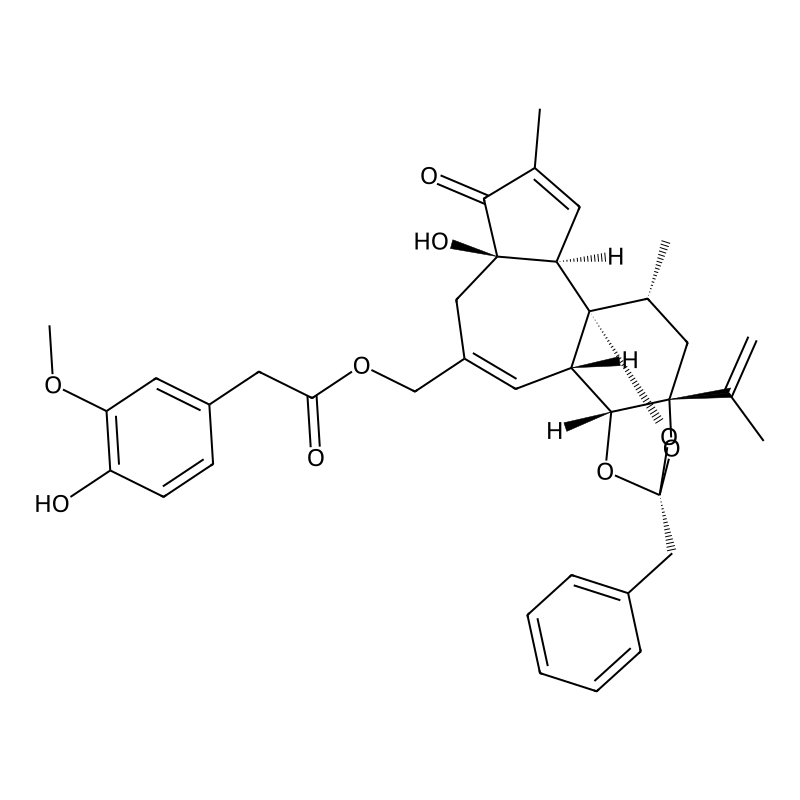

Resiniferatoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Resiniferatoxin (RTX) is a naturally occurring compound derived from the latex of Euphorbia resinifera, a plant native to Morocco PubMed Central article: [Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents: ]. Research interest in RTX stems from its unique properties as an ultrapotent agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel MedCentral article: [Resiniferatoxin (RTX) Offers Emerging Treatment for Osteoarthritis Knee Pain]. TRPV1 plays a critical role in pain perception and neurogenic inflammation National Institutes of Health website: [Transient receptor potential cation channel, subfamily V, member 1 (TRPV1)].

Mechanism of Action and Potential for Chronic Pain Relief

RTX functions by binding to TRPV1 receptors, leading to a sustained activation and subsequent desensitization of pain-sensing neurons PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]. This desensitization can offer long-lasting pain relief, making RTX a potential therapeutic strategy for chronic pain conditions.

Preclinical studies in animal models have shown promising results for using RTX to manage various chronic pain conditions, including:

- Osteoarthritis pain MDPI Journal article: [Cutaneous Injection of Resiniferatoxin Completely Alleviates and Prevents Nerve-Injury-Induced Neuropathic Pain: ]

- Cancer pain PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]

- Neuropathic pain National Institutes of Health website: [Neuropathic pain]

Resiniferatoxin is a highly potent chemical compound classified as a diterpene, primarily extracted from the latex of the Euphorbia resinifera plant, commonly known as the resin spurge. It is recognized for its extreme heat, measuring approximately 16 billion Scoville heat units, making it one of the hottest substances known, significantly surpassing even the hottest chili peppers . This compound acts as an ultrapotent analog of capsaicin, the active component in chili peppers, and is primarily known for its ability to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a critical role in nociception—the sensory perception of pain .

Resiniferatoxin acts as a potent agonist of TRPV1 receptors. When RTX binds to these receptors, it triggers the opening of ion channels, allowing calcium ions to enter the cell. This increase in intracellular calcium concentration initiates a signaling cascade that ultimately leads to the activation of pain pathways in sensory neurons.

Studies suggest that prolonged exposure to RTX can lead to the depletion of neuropeptides, chemical messengers involved in pain transmission. This depletion can cause temporary or even permanent desensitization of pain receptors, offering a potential explanation for its use in chronic pain research.

Toxicity

Resiniferatoxin is an extremely potent toxin. The reported LD50 (lethal dose for 50% of a test population) for rats through oral ingestion is 148.1 mg/kg. Even minute quantities (sub-microgram amounts) can cause severe burning pain and inflammation upon contact with skin or mucous membranes.

Flammability

Reactivity

Resiniferatoxin is likely to react with strong oxidizing agents or highly basic compounds.

Safety Precautions:

Due to its extreme potency and toxicity, handling resiniferatoxin requires strict safety protocols. Researchers must wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirators when working with this compound [].

The synthesis methods for resiniferatoxin can be categorized into total synthesis and semi-synthesis approaches:

- Total Synthesis: The total synthesis involves complex multi-step processes that construct the molecule from simpler precursors. Wender's method utilized radical reactions and various coupling techniques to achieve the final structure .

- Semi-Synthesis: Researchers have also explored semi-synthetic routes that modify naturally occurring compounds related to resiniferatoxin to enhance yield and reduce complexity in production.

Recent advancements include photocatalytic methods that utilize radical allylation and Stille coupling reactions to assemble the compound more efficiently .

Resiniferatoxin has emerged as a promising therapeutic agent due to its potent analgesic properties. Its ability to selectively destroy pain-sensing nerve endings makes it a candidate for treating chronic pain conditions, such as arthritis or cancer-related pain. Clinical trials are underway to evaluate its efficacy in various pain management scenarios, particularly where traditional opioids may pose risks of addiction . Additionally, its extreme potency raises interest in its potential use in localized treatments where targeted nerve destruction could provide long-term relief.

Research has demonstrated that resiniferatoxin interacts specifically with TRPV1 receptors, causing significant physiological responses such as hypothermia and neurogenic inflammation similar to those induced by capsaicin but at much lower doses. Studies indicate that resiniferatoxin is 500 to 1000 times more potent than capsaicin in activating these receptors and inducing desensitization effects . Cross-tolerance between resiniferatoxin and capsaicin suggests shared pathways in their mechanisms of action .

Resiniferatoxin shares structural and functional similarities with several other compounds known for their interaction with TRPV1 receptors. Below is a comparison highlighting its uniqueness:

| Compound | Source | Potency (Scoville Units) | Mechanism of Action | Unique Features |

|---|---|---|---|---|

| Capsaicin | Capsicum species | ~16 million | Activates TRPV1 | Widely used in food; less selective than RTX |

| Pungent Compounds | Various plants | Varies | Activates TRPV1 | Broad range; less potent than RTX |

| Phorbol Esters | Euphorbia species | Varies | Activates protein kinase C | Distinct action compared to resiniferatoxin |

Resiniferatoxin's unparalleled potency and specificity for TRPV1 make it a unique candidate among these compounds for therapeutic applications targeting pain without affecting other sensory modalities .

Resiniferatoxin represents one of nature's most potent vanilloid compounds, derived primarily from specific Euphorbia species within the Euphorbiaceae family [1] [2]. This comprehensive analysis examines the natural distribution, biosynthetic mechanisms, and evolutionary conservation of resiniferatoxin production across plant species, focusing on the molecular pathways underlying its formation and the phytochemical diversity within producing organisms.

Distribution Among Euphorbia Species

Geographic and Taxonomic Distribution

Resiniferatoxin occurs naturally in a limited number of Euphorbia species, with the primary sources being Euphorbia resinifera and Euphorbia poissonii [1] [2]. Euphorbia resinifera, commonly known as the resin spurge or Moroccan mound, represents the most extensively studied source of resiniferatoxin [3] [4]. This species exhibits a highly restricted geographic distribution, occurring exclusively on the slopes of the Atlas Mountains in Morocco at elevations ranging from 600 to 1,500 meters [5] [6]. The plant inhabits rocky limestone slopes in arid mountain regions, where it forms dense, cushion-shaped clumps that can reach heights of 60 centimeters and spread up to 2 meters in diameter [3] [7].

The morphological characteristics of Euphorbia resinifera include thick, woody stems originating from numerous fleshy, quadrangular, spiny green branches [5]. The species exhibits specialized flowering structures called cyathia, which consist of cup-like pseudanthial inflorescences that appear in small groups at branch tips, forming clusters of yellow pseudo-inflorescences [5]. Phenotypic variability analysis across twelve natural populations within Morocco has revealed significant differences in seventeen qualitative and quantitative morphological characteristics related to bush structure, stem morphology, spine formation, flower development, and fruit characteristics [5].

Euphorbia poissonii, the second major resiniferatoxin-producing species, exhibits a broader but distinct geographic distribution across West Africa [8] [9]. This species occurs naturally in northern Nigeria, Ghana, and extends across West Africa to Cameroon [9] [10]. Unlike Euphorbia resinifera, Euphorbia poissonii inhabits dry savannas and semi-arid regions, representing an adaptation to different environmental conditions while maintaining the capacity for resiniferatoxin production [11] [9]. The species serves multiple traditional functions, including use as a natural pesticide by Nigerian farmers, implementation as living fences due to its pain-inducing properties, and cultural applications such as protection against witchcraft among the Berom people [8] [9].

Latex Composition and Resiniferatoxin Content

The latex of resiniferatoxin-producing Euphorbia species represents the primary repository for this bioactive compound [1] [5]. In Euphorbia resinifera, the latex contains high concentrations of resiniferatoxin along with various other diterpenoid compounds, including euphorbins A through N, euphorbioside A and B, and numerous ingol-type derivatives [5]. The chemical composition analysis has identified eighteen distinct diterpenes within Euphorbia resinifera latex, including fourteen new ingol-type diterpenoids and a new rhamnofolane diterpenoid [5].

Euphorbia poissonii latex contains resiniferatoxin in conjunction with tinyatoxin, another potent resiniferonol-type ester that exhibits approximately 350 times the potency of capsaicin [8] [9]. The presence of both compounds in the same latex system suggests coordinated biosynthetic pathways and potential synergistic effects in the plant's defense mechanisms. The latex also contains various phorbol-type esters that contribute to the overall irritant and toxic properties of the plant [8].

Phytochemical analysis across multiple Euphorbia species reveals significant variation in resiniferatoxin content and related compound profiles [12] [13]. Species-specific differences in diterpenoid composition reflect genetic diversity, environmental influences, and evolutionary adaptations within the genus. Some Euphorbia species produce alternative diterpenoid compounds while lacking detectable resiniferatoxin, indicating pathway divergence and specialized metabolic evolution [12] [13].

Morphological Adaptations and Environmental Factors

The morphological features of resiniferatoxin-producing Euphorbia species reflect adaptations to arid and semi-arid environments [3] [5]. Euphorbia resinifera exhibits succulent characteristics with thick, water-storing stems that enable survival in the harsh mountain environments of the Atlas Mountains [6] [14]. The quadrangular stem architecture with prominent spines provides both structural support and protection against herbivory [3] [7].

Environmental factors significantly influence resiniferatoxin production and accumulation [5] [6]. Altitude, climate conditions, and soil composition contribute to the chemical diversity observed within natural populations [5]. The rocky, well-draining soils characteristic of Euphorbia resinifera habitats promote optimal growth conditions and may influence secondary metabolite production [6] [15]. Similarly, the semi-arid conditions favored by Euphorbia poissonii appear to enhance latex production and potency [9].

Seasonal variations affect both latex production and resiniferatoxin content [6]. During the dry season, latex concentration increases as water content decreases, potentially concentrating bioactive compounds [5]. The plant's ability to maintain metabolic activity during extended drought periods contributes to sustained resiniferatoxin biosynthesis throughout challenging environmental conditions [6] [14].

Biosynthetic Pathways in Euphorbiaceae

Fundamental Biosynthetic Framework

The biosynthetic pathway leading to resiniferatoxin involves complex enzymatic cascades characteristic of diterpenoid metabolism in the Euphorbiaceae family [16] [17]. The pathway initiates with the conversion of geranylgeranyl diphosphate, the universal C20 precursor for diterpenoid biosynthesis, through a series of cyclization, oxidation, and esterification reactions [18] [19]. The process requires the coordinated action of multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases, and acyltransferases [20] [21].

Casbene represents the first committed intermediate in resiniferatoxin biosynthesis, formed through the cyclization of geranylgeranyl diphosphate by casbene synthase [18] [22]. This bicyclic diterpene serves as the foundational scaffold for the complex multicyclic structures characteristic of Euphorbiaceae diterpenoids [17] [21]. The transformation from casbene to resiniferatoxin involves extensive structural modifications, including additional cyclization events, multiple oxidation reactions, and the incorporation of specific functional groups essential for biological activity [17] [21].

Enzymatic Mechanisms and Pathway Components

Casbene synthase, the first enzyme in the specialized diterpenoid pathway, catalyzes the cyclization of geranylgeranyl diphosphate to form the bicyclic casbene structure [18] [22]. This enzyme belongs to the family of lyases and specifically functions as a carbon-oxygen lyase acting on phosphates [22]. The systematic name of this enzyme is geranylgeranyl-diphosphate diphosphate-lyase, reflecting its mechanism of diphosphate elimination coupled with cyclization [22]. Casbene synthase localizes to proplastids in germinating seedlings, though the deduced amino acid sequence lacks clear proplastid targeting signatures [18].

The conversion of casbene to more complex diterpenoid structures requires the action of cytochrome P450 monooxygenases [17] [21]. These enzymes catalyze regio-specific oxidation reactions that introduce hydroxyl and ketone functional groups at precise positions on the casbene scaffold [17]. The CYP726A subfamily represents a Euphorbiaceae-specific expansion of P450 enzymes with demonstrated activity toward casbene and related diterpenoids [16] [21]. Multiple members of this subfamily, including CYP726A14, CYP726A15, CYP726A16, CYP726A17, and CYP726A18, exhibit distinct but overlapping substrate specificities and regioselectivities [16].

CYP726A14, CYP726A17, and CYP726A18 demonstrate 5-oxidation activity toward casbene, converting this bicyclic precursor to 5-keto-casbene through a hydroxyl intermediate [16]. CYP726A16 exhibits bifunctional activity, catalyzing both 5-oxidation of casbene and 7,8-epoxidation of 5-keto-casbene [16]. CYP726A15 shows activity toward neocembrene, a related diterpenoid precursor, demonstrating the substrate promiscuity characteristic of this enzyme family [16].

Oxidation and Cyclization Mechanisms

The transformation of casbene to multicyclic diterpenoids involves coordinated oxidation and cyclization reactions [17] [21]. Research in Euphorbia lathyris has elucidated key mechanistic details of this process, identifying CYP71D445 and CYP726A27 as crucial enzymes in the conversion pathway [17]. CYP71D445 catalyzes the formation of 9-ketocasbene, while CYP726A27 produces 5-hydroxycasbene [17]. The combined action of these enzymes generates 5-hydroxy-9-ketocasbene, a key intermediate in the pathway [17].

Alcohol dehydrogenase ADH1 represents a critical component in the cyclization process, catalyzing an unconventional cyclization reaction that converts oxidized casbene derivatives to lathyrane diterpenoids [17]. This enzyme facilitates the formation of jolkinol C through a mechanism involving dehydrogenation of hydroxyl groups followed by keto-enol tautomerizations that enable new carbon-carbon bond formation between C-6 and C-10 [17]. The reaction demonstrates the integration of oxidative and cyclization processes in diterpenoid biosynthesis [17].

The bifunctional nature of cytochrome P450 enzymes in diterpenoid biosynthesis adds complexity to pathway organization [17] [21]. Both CYP71D445 and CYP726A27 exhibit shared responsibility for C-6 oxidation reactions with partial functional redundancy [17]. This bifunctionality enables pathway flexibility and may contribute to the structural diversity observed in Euphorbiaceae diterpenoids [17] [21].

Acylation and Final Modifications

The final steps in resiniferatoxin biosynthesis involve acylation reactions that introduce ester linkages essential for biological activity [20]. BAHD acyltransferases represent the primary enzyme family responsible for these modifications, catalyzing the transfer of acyl groups from CoA donors to hydroxyl groups on diterpenoid acceptors [20]. Recent characterization of ElBAHD16 and ElBAHD35 from Euphorbia lathyris has provided insights into the substrate specificity and mechanistic features of these enzymes [20].

ElBAHD16 demonstrates regioselectivity toward the 7-hydroxyl group of 7-hydroxylathyrol and exhibits donor promiscuity, producing three different mono-acylation products [20]. This enzyme shows activity with multiple acyl-CoA substrates, including acetyl-CoA, propionyl-CoA, and isobutyryl-CoA [20]. ElBAHD35 exhibits specific recognition for the 5-hydroxyl group of both 7-hydroxylathyrol and lathyrol, mediating mono-acetylation reactions with acetyl-CoA while demonstrating donor specificity [20].

Site-directed mutagenesis studies have identified critical residues for catalytic activity and substrate specificity in BAHD acyltransferases [20]. Residues H154 and T363 in ElBAHD16 prove essential for catalytic activity, while Q35 enhances enzyme efficiency [20]. Residues M296, N292, and F394 contribute to donor promiscuity, enabling the enzyme to utilize diverse acyl-CoA substrates [20]. These findings illuminate the molecular basis for the structural diversity of acylated diterpenoids in Euphorbiaceae species [20].

Gene Clusters Involved in Diterpenoid Biosynthesis

Organization and Structure of Biosynthetic Gene Clusters

Diterpenoid biosynthetic gene clusters in Euphorbiaceae species exhibit remarkable organization and conservation [16] [21]. These clusters contain physically linked, transcriptionally coordinated, and functionally related genes encoding enzymes involved in sequential biosynthetic steps [16]. The clustering phenomenon represents an evolutionary strategy for maintaining pathway integrity and enabling coordinated regulation of metabolite production [16] [21].

The castor bean cluster represents one of the most extensively characterized diterpenoid biosynthetic gene clusters in Euphorbiaceae [16]. This cluster includes casbene synthases and multiple cytochrome P450 genes from the CYP726A subfamily [16]. CYP726A14, CYP726A17, and CYP726A18 within this cluster catalyze 5-oxidation of casbene, while CYP726A16 performs 7,8-epoxidation of 5-keto-casbene [16]. CYP726A15 shows activity toward neocembrene, demonstrating the functional diversity within a single cluster [16].

Gene expression analysis reveals tissue-specific patterns within the castor cluster [16]. Spatial gene expression studies demonstrate coordinated regulation of cluster genes, with many showing preferential expression in root tissues [16]. This expression pattern correlates with the accumulation of diterpenoid compounds in specific plant organs, suggesting spatial control of secondary metabolite production [16].

Jatropha curcas Gene Cluster Architecture

The Jatropha curcas diterpenoid biosynthetic gene cluster spans over 600 kilobases and contains multiple enzyme-encoding genes [21]. This cluster includes casbene synthases, cytochrome P450 genes, alcohol dehydrogenases, and alkenal reductase-like genes [21]. The P450 genes within the cluster belong to the CYP71D tribe, with most being part of the CYP726A subfamily expansion specific to Euphorbiaceae [21].

Phylogenetic analysis indicates that CYP726A35 from Jatropha curcas is orthologous to CYP726A18 and CYP726A15 from castor [21]. CYP726A35 demonstrates the ability to convert casbene into 6-hydroxy-5-ketocasbene, a key intermediate in lathyrane biosynthesis [21]. A second P450, CYP726A20, also exhibits casbene conversion activity, indicating functional redundancy within the cluster [21].

The subcellular localization of cluster enzymes reveals important organizational features [21]. CYP726A35 contains a putative plastidial transit peptide and localizes to plastids when fused with green fluorescent protein [21]. CYP726A20 lacks predicted chloroplast targeting sequences and appears to function in the endoplasmic reticulum [21]. This dual localization pattern suggests pathway compartmentalization and potential metabolic channeling between organelles [21].

Euphorbia peplus and Cross-Species Conservation

Evidence for similar gene clustering exists in Euphorbia peplus, the source organism for ingenol mebutate [16]. Long-distance PCR analysis revealed that the casbene synthase gene in Euphorbia peplus is adjacent to CYP726A19 [16]. Phylogenetic analysis indicates that CYP726A19 is most closely related to CYP726A18 from castor, suggesting orthologous relationships and conserved cluster organization [16].

Functional characterization of CYP726A19 confirms its role as a casbene 5-oxidase [16]. Coexpression experiments demonstrate the production of both 5-keto- and 5-hydroxy-casbene when CYP726A19 is combined with casbene synthase [16]. The positioning and orientation of CYP726A19 relative to casbene synthase supports its identification as an ortholog of CYP726A18 [16].

The conservation of gene organization across multiple Euphorbiaceae species indicates the evolutionary significance of clustering in diterpenoid biosynthesis [16] [21]. The maintenance of specific gene arrangements suggests selective pressure for keeping functionally related genes in physical proximity [16]. This organization may facilitate coordinated regulation, metabolic channeling, and horizontal gene transfer events [16] [21].

Functional Integration and Pathway Coordination

Gene clusters enable sophisticated regulation of diterpenoid biosynthesis through coordinated transcriptional control [16] [21]. Expression analysis reveals that cluster genes often exhibit similar temporal and spatial expression patterns, suggesting shared regulatory mechanisms [16]. This coordination ensures that enzymatic activities are properly balanced for efficient metabolite production [16] [21].

The physical clustering of genes may facilitate metabolic channeling, where enzyme products are directly transferred between adjacent enzymes without equilibrating with bulk solution [16] [21]. This mechanism can increase pathway efficiency, reduce intermediate accumulation, and minimize metabolic interference [16]. The proximity of functionally related enzymes within clusters supports the potential for such channeling mechanisms [16] [21].

Cluster organization also enables pathway evolution through coordinated duplication and divergence events [16] [21]. The presence of multiple homologous genes within clusters provides raw material for evolutionary innovation while maintaining essential metabolic functions [16]. Gene duplication followed by neofunctionalization can lead to expanded substrate specificity, altered regioselectivity, or modified catalytic efficiency [16] [21].

Evolutionary Conservation of Biosynthetic Mechanisms

Phylogenetic Analysis of Diterpenoid Biosynthetic Enzymes

The evolutionary history of diterpenoid biosynthetic enzymes reveals patterns of conservation and divergence that illuminate pathway evolution [16] [23]. Phylogenetic analysis of cytochrome P450 families involved in diterpenoid metabolism demonstrates both ancient conservation and recent diversification [24] [25]. The CYP726A subfamily represents a taxon-specific expansion found exclusively in Euphorbiaceae, indicating family-level evolutionary innovation [16] [21].

Comparative analysis across plant families reveals that diterpenoid biosynthetic pathways exhibit modular evolution [23] [26]. Core enzymatic functions, such as the initial cyclization of geranylgeranyl diphosphate, show conservation across diverse plant lineages [27] [28]. However, downstream modification enzymes, particularly cytochrome P450 monooxygenases and acyltransferases, display rapid evolution and family-specific diversification [24] [25].

The evolution of diterpene synthases in cereals provides insights into pathway diversification mechanisms [27]. Various homologous genes of ent-copalyl diphosphate synthase and ent-kaurene synthase have been identified in rice, wheat, and maize [27]. These genes are believed to have derived from gibberellin biosynthetic enzymes through duplication and neofunctionalization events [27]. The resulting enzymes produce diverse labdane-related diterpenoids for defense functions while maintaining the core catalytic mechanisms [27].

Molecular Evolution and Functional Divergence

The molecular evolution of diterpenoid biosynthetic enzymes involves both sequence divergence and structural modifications that alter catalytic properties [29] [28]. Evolutionary analysis of CYP72A homologs suggests that bifunctional enzymes may evolve into monofunctional variants through specific amino acid substitutions [29]. Key residues responsible for catalytic selectivity have been identified through comparative sequence analysis and site-directed mutagenesis [29].

Fragmental and individual residue replacement studies reveal the molecular basis for functional evolution [29]. Specific protein fragments and individual amino acids determine whether cytochrome P450 enzymes exhibit single or multiple catalytic activities [29]. Mutations in critical fragments can transform bifunctional enzymes into monofunctional variants, illustrating potential evolutionary pathways [29].

The evolution of substrate specificity involves changes in active site architecture that alter enzyme-substrate interactions [29] [28]. Molecular docking and dynamic simulation studies provide insights into the structural basis for substrate recognition and product specificity [29]. These analyses identify key residues that control substrate binding, catalytic mechanism, and product outcome [29].

Conservation of Pathway Organization

The organization of diterpenoid biosynthetic pathways shows remarkable conservation across Euphorbiaceae species [16] [21]. Gene clusters containing functionally related enzymes appear in multiple species, suggesting ancient origins and continued selective pressure for cluster maintenance [16]. The conservation of gene order and orientation within clusters indicates strong constraints on pathway organization [16] [21].

Comparative genomics analysis reveals both conserved core components and species-specific innovations within diterpenoid biosynthetic clusters [16] [30]. Core genes found in clusters across multiple species likely represent ancestral pathway components, while species-specific additions reflect evolutionary elaboration and specialization [16] [30]. The dynamic nature of cluster evolution involves gene duplications, losses, and horizontal transfer events [30].

Cross-family comparisons demonstrate that gene clustering represents a general evolutionary strategy for organizing specialized metabolic pathways [31] [30]. Similar clustering patterns occur in other plant families and even in fungi, suggesting convergent evolution of this organizational principle [31]. The clustering phenomenon may facilitate pathway evolution, regulation, and horizontal transfer between organisms [31] [30].

Evolutionary Constraints and Adaptive Pressures

The evolution of diterpenoid biosynthetic pathways occurs under multiple constraints that shape pathway structure and function [23] [32]. Metabolic constraints arise from the need to maintain pathway flux and avoid toxic intermediate accumulation [23]. Regulatory constraints require coordination between biosynthetic capacity and cellular demands [23]. Ecological constraints involve optimizing defensive metabolite production in response to environmental pressures [32].

Adaptive pressures driving pathway evolution include biotic and abiotic stress resistance [32] [28]. The production of diverse diterpenoid compounds provides plants with chemical defenses against herbivores, pathogens, and competing organisms [32]. Environmental stresses, such as drought, temperature extremes, and UV radiation, may select for enhanced secondary metabolite production [28].

The conservation of basic enzymatic mechanisms coupled with diversification of specific activities reflects the balance between constraint and innovation in pathway evolution [23] [32]. Core catalytic functions must be maintained to preserve essential pathway steps, while peripheral modifications can evolve to produce novel bioactive compounds [23]. This pattern enables evolutionary exploration of chemical space while maintaining metabolic integrity [32].

Phytochemical Analysis of Producing Plants

Comprehensive Chemical Profiles

Phytochemical analysis of resiniferatoxin-producing Euphorbia species reveals complex chemical profiles dominated by diterpenoid compounds [5] [13]. The latex of Euphorbia resinifera contains multiple classes of bioactive molecules, including diterpenoids, triterpenes, flavonoids, phenolic acids, and specialized proteases [5]. Quantitative analysis demonstrates that diterpenoids represent the predominant class of secondary metabolites, with resiniferatoxin comprising a significant fraction of the total diterpenoid content [5].

The diterpenoid fraction of Euphorbia resinifera latex includes numerous structurally related compounds beyond resiniferatoxin [5]. These include 12-deoxyphorbol derivatives, ingol-type compounds, and various oxidized casbene derivatives [5]. Specifically, compounds such as 12-deoxyphorbol-13-angelate-20-acetate, 12-deoxyphorbol-13-isobutyrate-20-acetate, and ingol-7-p-methoxy-phenylacetate-3,8,12-triacetate have been identified and characterized [5].

Novel compound discovery continues to expand the known chemical diversity within Euphorbia species [5]. Recent investigations have identified novel ingol-type diterpenes, including euphoresin A and euphoresin B, isolated through methanol extraction and chromatographic separation [5]. These compounds exhibit weak cytotoxic effects against cancer cell lines, demonstrating biological activity distinct from resiniferatoxin [5].

Analytical Methods and Compound Identification

High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical approach for diterpenoid analysis in Euphorbia species [5] [33]. This technique enables separation and identification of structurally similar compounds within complex plant extracts [5]. Nuclear magnetic resonance spectroscopy provides essential structural information for novel compound characterization [5].

Gas chromatography-mass spectrometry serves as a complementary analytical technique for volatile and semi-volatile diterpenoid compounds [5]. This approach facilitates identification of casbene derivatives and other biosynthetic intermediates that may be present in low concentrations [5]. The combination of multiple analytical techniques provides comprehensive chemical profiling capabilities [5].

Bioassay-guided fractionation represents an important approach for identifying bioactive compounds within complex extracts [13] [33]. This method combines chromatographic separation with biological activity testing to isolate compounds responsible for specific pharmacological effects [13]. The approach has proven particularly valuable for identifying novel analgesic and anti-inflammatory compounds from Euphorbia species [13] [33].

Quantitative Variation and Factors Affecting Content

Quantitative analysis reveals significant variation in resiniferatoxin content among different Euphorbia populations and individual plants [5]. Factors contributing to this variation include genetic diversity, environmental conditions, plant age, and seasonal influences [5]. Understanding these factors is crucial for optimizing resiniferatoxin production and developing standardized plant materials [5].

Genetic diversity analysis using molecular markers demonstrates high genetic variation within Euphorbia resinifera populations [5]. Inter-simple sequence repeat markers reveal that variation occurs primarily within populations rather than between populations [5]. This genetic diversity may contribute to observed differences in secondary metabolite production among individual plants [5].

Environmental factors, particularly altitude, climate, and soil conditions, significantly influence phytochemical profiles [5] [15]. Plants growing at higher elevations or under more stressful conditions often exhibit enhanced secondary metabolite production [15]. Seasonal variations in temperature, precipitation, and photoperiod also affect metabolite accumulation patterns [5].

Secondary Metabolite Classes and Biological Activities

Beyond diterpenoids, Euphorbia species produce diverse secondary metabolites with varied biological activities [13] [33]. Flavonoids, including flavones, flavonols, and their glycosides, exhibit antioxidant activities and contribute to plant stress resistance [13] [33]. Phenolic compounds demonstrate antimicrobial and antioxidant properties that may enhance plant defense capabilities [33].

Alkaloid content varies significantly among Euphorbia species, with some species showing high alkaloid concentrations while others contain minimal amounts [13] [34]. Qualitative phytochemical screening reveals the presence of alkaloids in many Euphorbia species, though their biological significance varies [34] [35]. The alkaloids present often include nitrogen-containing compounds with potential pharmacological activities [35].

Tannins represent another important class of secondary metabolites in Euphorbia species [13] [34]. These polyphenolic compounds contribute to plant defense against herbivory and may provide antioxidant benefits [34]. Saponins, glycosides that exhibit membrane-disrupting properties, also occur in many Euphorbia species and contribute to their biological activities [34] [35].

Comparative Phytochemical Analysis

Comparative analysis across multiple Euphorbia species reveals both shared and species-specific phytochemical characteristics [36] [35]. Members of the Euphorbiaceae family generally contain phytochemicals that are more soluble in organic solvents than in water, indicating the predominance of lipophilic secondary metabolites [36]. This solubility pattern reflects the abundance of diterpenoids, steroids, and other lipophilic compounds [36].

Qualitative analysis of secondary metabolites demonstrates that different Euphorbia species respond variably to various phytochemical tests [36] [35]. All examined species show negative responses to steroid tests, suggesting potential food and feed applications [36]. The presence of phenolic compounds indicates potential medicinal benefits across multiple species [36].

Species-specific differences in phytochemical profiles reflect evolutionary adaptations and ecological specialization [35]. Euphorbia tirucalli, Chrozophora rottleri, and Phyllanthus reticulatus exhibit distinct phytochemical signatures despite belonging to the same family [36]. These differences may relate to habitat preferences, defensive strategies, and metabolic capabilities [36] [35].

Comparative Biosynthesis with Related Diterpenes

Structural Relationships and Biosynthetic Connections

The biosynthesis of resiniferatoxin shares fundamental mechanistic features with other diterpenoid pathways while exhibiting unique structural modifications [19] [37]. Comparative analysis reveals that resiniferatoxin belongs to the daphnane class of diterpenoids, which are characterized by complex polycyclic structures derived from casbene precursors [38] [19]. The relationship between resiniferatoxin and other Euphorbiaceae diterpenoids illuminates pathway evolution and enzymatic specialization [19] [39].

Ingenol compounds, including the clinically approved ingenol mebutate, share biosynthetic origins with resiniferatoxin through common casbene-derived pathways [16] [40]. Both compound classes require the initial cyclization of geranylgeranyl diphosphate to casbene, followed by complex oxidation and rearrangement reactions [16] [40]. However, the specific enzymatic modifications and cyclization patterns differ, resulting in distinct structural frameworks and biological activities [40] [39].

Lathyrane diterpenoids represent another major class of compounds biosynthetically related to resiniferatoxin [17] [21]. The formation of jolkinol C and related lathyranes involves similar oxidation patterns and cyclization mechanisms [17]. Research in Euphorbia lathyris has elucidated key steps in lathyrane biosynthesis, including the roles of specific cytochrome P450 enzymes and alcohol dehydrogenases [17]. These findings provide insights applicable to resiniferatoxin biosynthesis [17] [21].

Enzymatic Mechanisms and Pathway Divergence

Comparative analysis of enzymatic mechanisms reveals both conserved and divergent features among related diterpenoid pathways [17] [21]. Casbene synthase represents a conserved starting point for multiple diterpenoid classes, demonstrating the central role of this enzyme in Euphorbiaceae secondary metabolism [18] [22]. However, downstream modification enzymes exhibit pathway-specific activities that determine final product structures [17] [21].

Cytochrome P450 monooxygenases show varying degrees of substrate specificity and regioselectivity among different diterpenoid pathways [17] [25]. Some enzymes exhibit broad substrate acceptance and can modify multiple diterpenoid scaffolds, while others demonstrate strict specificity for particular structural features [17] [25]. This variation in enzyme properties contributes to the structural diversity observed among Euphorbiaceae diterpenoids [25].

The evolution of cyclization mechanisms represents a key area of pathway divergence [21] [37]. Different diterpenoid classes undergo distinct cyclization patterns that determine their final ring systems and stereochemistry [37]. The alcohol dehydrogenase-mediated cyclization observed in lathyrane biosynthesis exemplifies novel enzymatic mechanisms that expand the chemical diversity accessible through diterpenoid pathways [17].

Comparative Genomics and Gene Cluster Organization

Comparative genomics analysis reveals similarities and differences in gene cluster organization among related diterpenoid pathways [16] [21]. Many Euphorbiaceae species contain multiple diterpenoid biosynthetic clusters, each specialized for producing specific compound classes [16] [21]. The comparison of these clusters illuminates evolutionary relationships and pathway development [21] [30].

Gene duplication and divergence events contribute to the evolution of pathway specificity [21] [30]. Paralogous enzymes within the same species often exhibit different substrate specificities or catalytic properties, enabling the production of structurally diverse diterpenoids [21]. This pattern of duplication and divergence provides a mechanism for evolutionary innovation while maintaining essential metabolic functions [30].

Cross-species comparisons reveal both conserved core components and species-specific elaborations [16] [21]. Core enzymes involved in fundamental biosynthetic steps show conservation across multiple species and pathways [16]. Species-specific enzymes often catalyze late-stage modifications that confer unique biological properties or structural features [21] [39].

Biological Activity Relationships

The structural relationships among Euphorbiaceae diterpenoids correspond to shared biological activity profiles [39] [41]. Many diterpenoids from this family interact with similar molecular targets, including protein kinase C, TRPV1 channels, and various membrane receptors [41] [42]. However, subtle structural differences can dramatically alter potency, selectivity, and biological outcomes [41] [42].

Resiniferatoxin exhibits exceptional potency at TRPV1 channels, approximately 500 to 1000 times greater than capsaicin [1] [43]. Related diterpenoids show varying degrees of TRPV1 activity, with structural features such as the phenylacetate ester group and specific stereochemistry contributing to receptor binding affinity [41]. These structure-activity relationships provide insights for drug development and mechanistic understanding [41].

The multidrug resistance reversal activity exhibited by lathyrane diterpenoids represents a distinct biological property not shared with resiniferatoxin [21]. This activity involves inhibition of ABC transporters responsible for chemotherapy drug efflux [21]. The structural features required for this activity differ from those needed for TRPV1 activation, demonstrating the diverse biological potential within related diterpenoid structures [21].

Metabolic Engineering and Biotechnological Applications

Comparative analysis of related diterpenoid pathways informs metabolic engineering strategies for biotechnological production [37] [44]. Understanding the shared enzymatic components and pathway organization enables the design of synthetic biology approaches for producing valuable diterpenoids in heterologous systems [37] [44]. The modular nature of diterpenoid biosynthesis facilitates combinatorial engineering approaches [44].

Recent advances in yeast-based production systems demonstrate the potential for scalable diterpenoid synthesis [44]. Combinatorial approaches involving multiple diterpene synthases and cytochrome P450 oxygenases have produced over 200 distinct diterpenoids [44]. These systems provide platforms for producing resiniferatoxin and related compounds for research and therapeutic applications [44].

The transfer of complete biosynthetic pathways to microbial hosts requires careful consideration of enzyme compatibility, cofactor requirements, and metabolic burden [37] [44]. Comparative pathway analysis helps identify optimal enzyme combinations and expression levels for efficient product formation [37]. Future developments in synthetic biology promise to enable sustainable production of complex diterpenoids like resiniferatoxin [37] [44].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

2. Ellsworth, Pamela; Wein, Alan J. (2009). Questions and Answers about Overactive Bladder. Jones & Bartlett Learning. pp. 97–100. ISBN 978-1449631130.

3. Szallasi A, Blumberg PM (1989). "Resiniferatoxin, a phorbol-related diterpene, acts as an ultrapotent analogue of capsaicin, the irritant constituent in red pepper". Neuroscience. 30 (2): 515–520.

4.doi:10.1016/0306-4522(89)90269-8. PMID 2747924. S2CID 24829016.

5. Szallasi A, Blumberg PM (1990). "Resiniferatoxin and its analogues provide novel insights into the pharmacology of the vanilloid (capsaicin) receptor". Life Sci. 47 (16): 1399–1408. doi:10.1016/0024-3205(90)90518-V. PMID 2174484.

6. Szallasi A, Blumberg PM (1992). "Vanilloid receptor loss in rat sensory ganglia associated with long term desensitization to resiniferatoxin". Neurosci. Lett. 140 (1): 51–54. doi:10.1016/0304-3940(92)90679-2. PMID 1407700. S2CID 9429182.

7. Olah Z, et al. (2001). "Ligand-induced dynamic membrane changes and cell deletion conferred by vanilloid receptor 1". J. Biol. Chem. 276 (14): 11021–11030. doi:10.1074/jbc.M008392200. hdl:2437/104771. PMID 11124944.

8. Wender, P.A.; Jesudason, Cynthia D.; Nakahira, Hiroyuki; Tamura, Norikazu; Tebbe, Anne Louise; Ueno, Yoshihide (1997). "The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin". J. Am. Chem. Soc. 119 (52): 12976–12977. doi:10.1021/ja972279y.

9. Seiple, I.B. (March 17, 2007). "Daphnane, Tigliane, Ingenane and Lathyrane Diterpenes" (PDF). scripps.edu.

10. Christopher S. J. Walpole; et al. (1996). "Similarities and Differences in the Structure-Activity Relationships of Capsaicin and Resiniferatoxin Analogues". J. Med. Chem. 39 (15): 2939–2952. doi:10.1021/jm960139d. PMID 8709128.

11. National Institutes of Health, Clinical Center Department of Perioperative Medicine Chemical from cactus-like plant shows promise in controlling surgical pain, while leaving touch and coordination intact, rat study shows News release December 21, 2017, retrieved 28 February 2018.

Explore Compound Types